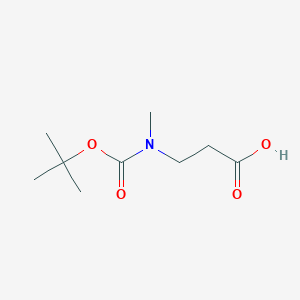
3-((tert-ブトキシカルボニル)(メチル)アミノ)プロパン酸
概要
説明
Synthesis Analysis
The synthesis of derivatives closely related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid involves multiple steps, including esterification, protection of amine and thiol groups, and the use of L-cystine as a starting material. An example is the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, achieving an overall yield of 67% through a three-step process (Qin et al., 2014).
Molecular Structure Analysis
The molecular conformation of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, shows that the α-aminoisobutyric acid residues adopt values characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound crystallizes in the monoclinic space group P2(1)/n in two polymorphic forms, highlighting the complex structural dynamics these molecules can exhibit (Gebreslasie et al., 2011).
Chemical Reactions and Properties
Synthesis pathways for derivatives of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid often involve complex reactions, including diastereoselective processes and the formation of diastereomeric salts or chromatographic separation on chiral stationary phases. These methods enable the production of pure cis or trans acids, highlighting the chemical versatility and the ability to achieve specific stereochemistries (Bakonyi et al., 2013).
科学的研究の応用
非タンパク質性アミノ酸の合成
Boc保護アミノ酸は、自然界には存在しないが、生物学的および薬理学的に重要な活性を示す非タンパク質性アミノ酸の合成において極めて重要です。 例えば、β-(1,2,4-トリアゾール-1-イル)アラニンの誘導体を生成するために使用され、抗菌作用や抗がん作用など幅広い活性を示すことが明らかになっています .
ペプチド合成
tert-ブトキシカルボニル(Boc)基は、ペプチド合成で使用される一般的な保護基です。ペプチドを形成するためにアミノ酸をカップリングする際に、アミノ基を保護します。 これは、不要な副反応を起こすことなく、特定のペプチド配列を合成するために重要です .
抗生物質の開発
Boc保護アミノ酸は、抗生物質活性を有する環状アナログの固相合成における反応物として機能します。 この用途は、耐性菌株に対抗するために使用できる新しい抗生物質の開発において不可欠です .
抗ウイルス研究
研究者らは、Boc保護アミノ酸を使用して、既存の抗ウイルス薬のアナログを合成しています。 これは、構造活性相関を理解し、より強力な抗ウイルス剤を開発するのに役立ちます .
がん研究
Boc保護アミノ酸は、C型肝炎ウイルス(HCV)プロテアーゼ阻害剤の修飾アナログの合成に使用されます。 これらの研究は、治療しないと肝がんにつながる可能性のあるHCVの標的療法の開発に貢献しています .
神経学的研究
神経学的研究では、Boc保護アミノ酸を使用して、ペプチド性V1a受容体アゴニストを合成します。 これらの化合物は、さまざまな神経学的障害の理解と治療に役立ちます .
イオン液体形成
Boc保護アミノ酸は、有機合成やグリーンケミストリーで応用されているイオン液体の生成に使用されます。 これらのイオン液体は、化学反応における溶媒または触媒として作用し、従来の溶媒に比べて環境に優しい代替手段を提供します .
脱保護戦略
Boc-アミノ酸の脱保護方法の研究は、ペプチド化学にとって極めて重要です。合成後に最終的なペプチド生成物を得るには、効率的な脱保護戦略が必要です。 この分野の研究は、Boc基を迅速かつ効果的に除去する方法の開発に焦点を当てています .
Safety and Hazards
将来の方向性
The future directions for “3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid” could involve its use in further proteomics research applications . Additionally, it could be used in the synthesis of other compounds, as demonstrated by the use of similar compounds in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
作用機序
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.
Action Environment
It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.
特性
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFRGBXCKOUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375434 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124072-61-3 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

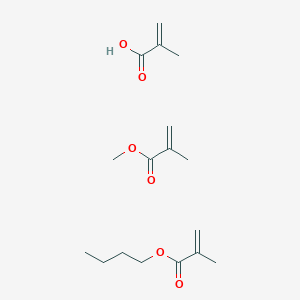


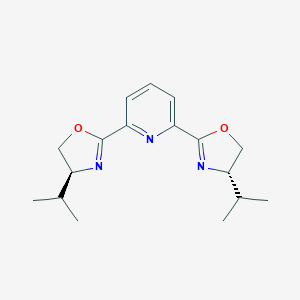
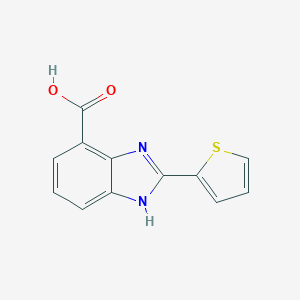
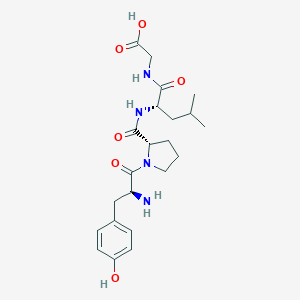
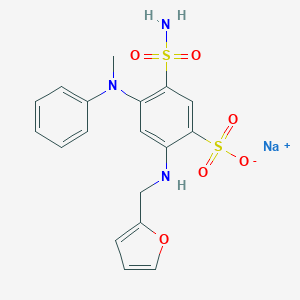
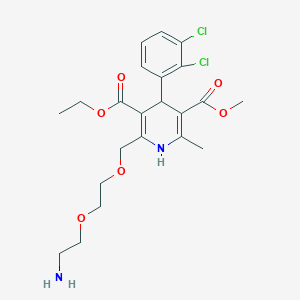
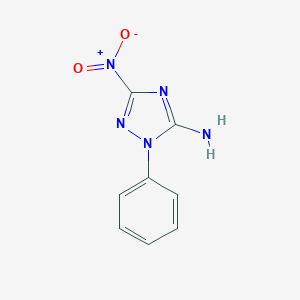


![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)